molecular formula C8H10 B14660465 1-(Prop-2-yn-1-yl)cyclopent-1-ene CAS No. 38134-30-4

1-(Prop-2-yn-1-yl)cyclopent-1-ene

Cat. No.: B14660465
CAS No.: 38134-30-4
M. Wt: 106.16 g/mol
InChI Key: GVEXXAXWYZBNQV-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)cyclopent-1-ene typically involves the reaction of cyclopentanol with sodium hydride in tetrahydrofuran under an inert atmosphere. This is followed by the addition of propargyl bromide in tetrahydrofuran and toluene, with the reaction mixture being refluxed .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)cyclopent-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as sodium amide can be used under basic conditions.

Major Products:

    Oxidation: Epoxides or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted cyclopentene derivatives.

Scientific Research Applications

1-(Prop-2-yn-1-yl)cyclopent-1-ene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(Prop-2-yn-1-yl)cyclopent-1-ene exerts its effects involves interactions with various molecular targets. The propynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopentene ring provides a rigid framework that can enhance the compound’s stability and specificity in binding to target molecules .

Comparison with Similar Compounds

Uniqueness: 1-(Prop-2-yn-1-yl)cyclopent-1-ene is unique due to its combination of a cyclopentene ring and a propynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

38134-30-4

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

1-prop-2-ynylcyclopentene

InChI

InChI=1S/C8H10/c1-2-5-8-6-3-4-7-8/h1,6H,3-5,7H2

InChI Key

GVEXXAXWYZBNQV-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CCCC1

Origin of Product

United States

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